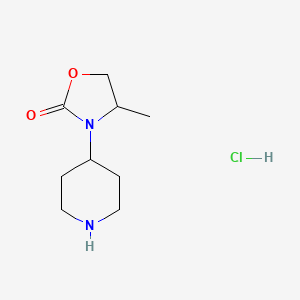

4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride

Description

4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride (CAS: 130818-98-3) is an organic compound with the molecular formula C₈H₁₅ClN₂O₂ and a molecular weight of 206.67 g/mol. It features a fused oxazolidinone-piperidine core, where the oxazolidinone ring (a five-membered heterocycle containing oxygen and nitrogen) is substituted with a methyl group at the 4-position and a piperidin-4-yl group at the 3-position .

Properties

Molecular Formula |

C9H17ClN2O2 |

|---|---|

Molecular Weight |

220.69 g/mol |

IUPAC Name |

4-methyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-7-6-13-9(12)11(7)8-2-4-10-5-3-8;/h7-8,10H,2-6H2,1H3;1H |

InChI Key |

SMIWXNDKYBLPDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(=O)N1C2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride typically involves the following steps:

Formation of the Oxazolidinone Core: The oxazolidinone core can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the oxazolidinone core.

Methylation: The methyl group is introduced at the fourth position using methylating agents such as methyl iodide or dimethyl sulfate.

Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine in the piperidine ring can participate in nucleophilic substitution reactions. In its hydrochloride form, the amine exists as a protonated species. Under basic conditions (e.g., NaOH or K₂CO₃), deprotonation generates a free amine, enabling reactions with:

-

Alkyl halides : Formation of quaternary ammonium salts via alkylation.

-

Acyl chlorides : Acylation to produce amide derivatives.

For example, treatment with acetyl chloride in dichloromethane yields N-acetylated products.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | R-X, NaHCO₃, DMF, 60°C | Piperidine-alkylated derivative |

| Acylation | AcCl, CH₂Cl₂, RT | N-Acetyl-piperidine oxazolidinone |

Ring-Opening Reactions of the Oxazolidinone Moiety

The oxazolidinone ring undergoes hydrolysis under acidic or basic conditions. Key pathways include:

-

Acidic hydrolysis : Cleavage of the lactam ring to form a β-amino alcohol intermediate.

-

Basic hydrolysis : Generation of a carbamate, which may further decarboxylate.

For instance, refluxing with HCl (6M) produces 3-(piperidin-4-yl)-1,2-amino alcohol hydrochloride.

| Condition | Reaction Pathway | Product |

|---|---|---|

| HCl (6M), reflux | Acidic ring-opening | β-Amino alcohol hydrochloride |

| NaOH (2M), 80°C | Basic hydrolysis | Carbamate intermediate |

Oxidation Reactions

The piperidine ring and oxazolidinone moiety are susceptible to oxidation:

-

Piperidine oxidation : Using H₂O₂ or m-CPBA forms N-oxide derivatives.

-

Oxazolidinone oxidation : Rare under mild conditions but possible with strong oxidants like KMnO₄.

In one study, treatment with H₂O₂ in acetic acid yielded a stable N-oxide, confirmed by mass spectrometry.

Reduction Reactions

The lactam group in the oxazolidinone can be reduced under harsh conditions:

-

LiAlH₄ in THF : Reduces the amide bond to a secondary amine, yielding a piperidine-amine derivative.

This reaction is critical for modifying the compound’s pharmacological profile.

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, reflux, 4h | 3-(Piperidin-4-yl)-2-aminopropanol |

Condensation and Schiff Base Formation

The secondary amine reacts with aldehydes or ketones to form Schiff bases. For example, condensation with benzaldehyde in ethanol produces an imine derivative . This reactivity is leveraged in drug design to enhance target binding.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Receptor Binding: It can be used in studies related to receptor-ligand interactions, aiding in the development of new therapeutic agents.

Medicine:

Drug Development: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties are conducted to understand its behavior in biological systems.

Industry:

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Agriculture: It is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Structural Impact on Solubility and Lipophilicity: The methyl group in the target compound increases lipophilicity (logP ~1.2), favoring blood-brain barrier penetration, whereas hydroxymethyl analogs (e.g., 4-(Hydroxymethyl)piperidin-2-one) exhibit higher aqueous solubility . Piperidine substitution enhances bioavailability compared to non-cyclic amines (e.g., 1-(3-Methylpyridin-4-yl)propan-2-onehydrochloride) .

Biological Activity: The oxazolidinone-piperidine hybrid in the target compound enables dual mechanisms: enzyme inhibition (via oxazolidinone) and receptor modulation (via piperidine). This contrasts with Linezolid, which lacks the piperidine group and targets bacterial ribosomes . Rigidity vs. Flexibility: The oxazolidinone ring provides moderate rigidity, balancing binding affinity and metabolic stability. In contrast, 6-(Piperidin-4-yl)indoline hydrochloride’s bicyclic system offers greater rigidity for selective receptor interactions .

Synthetic Accessibility :

- The target compound’s synthesis via straightforward acid-base reaction is more scalable compared to multi-step routes required for analogs like 5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride .

Biological Activity

4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride is a compound belonging to the oxazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, including a piperidine ring and a methyl group at the 4-position, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound enhances its solubility in aqueous environments, making it suitable for various biological applications. The oxazolidinone framework is significant in drug development due to its ability to interact with multiple biological targets.

Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties by modulating neurotransmitter receptors. Studies have shown that compounds in the oxazolidinone class can influence signal transduction pathways, suggesting potential applications in treating neurological disorders.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves inhibiting bacterial protein synthesis by binding to the ribosomal RNA, similar to other oxazolidinones like linezolid. This property makes it a candidate for developing new antibiotics, especially against resistant strains .

Antiproliferative Activity

In vitro studies have shown that this compound possesses antiproliferative effects against cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with specific cellular pathways .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Protein Synthesis Inhibition : Similar to linezolid, it inhibits the formation of the tMet-tRNA-ribosome-mRNA complex.

- Neurotransmitter Modulation : It interacts with neurotransmitter receptors, which may influence mood and cognitive functions.

- Apoptotic Pathways : Induces apoptosis through mitochondrial pathways, leading to cell death in cancer cells.

Comparative Analysis

The following table summarizes the structural features and unique properties of related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride | Lacks methyl substitution | Exhibits different biological activities |

| 5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride | Contains a methyl group at position 5 | Alters reactivity and potential applications |

| 4,4-Dimethyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride | Two methyl groups at position 4 | Enhances stability and modifies interaction profiles |

This table highlights the significance of structural modifications on the biological activities and therapeutic potential of these compounds.

Case Studies and Research Findings

- Neuropharmacological Study : A study demonstrated that derivatives of oxazolidinones could enhance cognitive function in animal models by modulating serotonin receptors.

- Antimicrobial Efficacy : In a comparative study against Mycobacterium tuberculosis, derivatives exhibited IC50 values ranging from 13–22 μM, indicating promising antimicrobial activity .

- Cancer Research : A recent investigation into piperidine derivatives revealed that certain analogs significantly inhibited tumor growth in hepatocellular carcinoma models, showcasing their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.